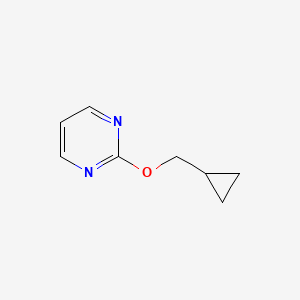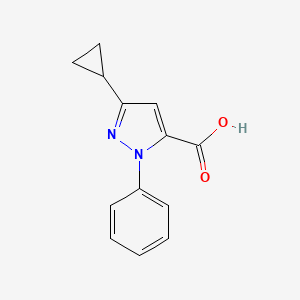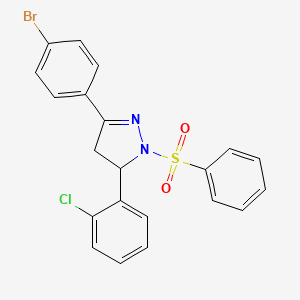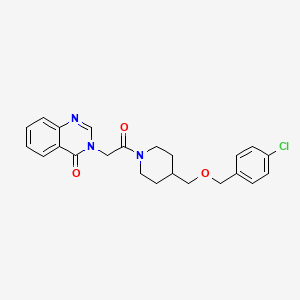![molecular formula C22H23N3O3 B2959935 5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1795411-34-5](/img/structure/B2959935.png)
5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole, commonly known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MPPO belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of MPPO is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. MPPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine, which is known to improve cognitive function. MPPO has also been reported to activate the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
MPPO has been shown to exhibit various biochemical and physiological effects in animal models. In a study conducted on rats, MPPO was found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the brain. MPPO has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MPPO has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of MPPO is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of MPPO for different applications.
Future Directions
There are several potential future directions for the research on MPPO. One of the directions is to investigate the potential of MPPO as a therapeutic agent for other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to explore the use of MPPO as a tool for studying the role of oxidative stress and inflammation in neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of MPPO and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, MPPO is a promising chemical compound that has shown potential in various scientific research fields. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research as a potential drug candidate for the treatment of neurological disorders. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of MPPO involves the reaction of 3-(2-methoxyphenyl)propanoyl chloride with pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with phenyl hydrazine and acetic anhydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
MPPO has shown potential in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. One of the significant applications of MPPO is its use as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. MPPO has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(2-methoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-12-6-5-8-16(19)13-14-20(26)25-15-7-11-18(25)22-23-21(24-28-22)17-9-3-2-4-10-17/h2-6,8-10,12,18H,7,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRKFFFDNOGHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)





![N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2959868.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)

![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)
